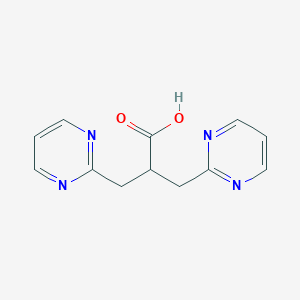

3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid

Descripción general

Descripción

Ácido 3-pirimidin-2-il-2-pirimidin-2-ilmetilpropanoico: es un compuesto intermedio sintético con la fórmula molecular C12H12N4O2 y un peso molecular de 244.3 g/mol . Este compuesto se utiliza principalmente en la síntesis farmacéutica y es conocido por su alta pureza (≥98%) y su forma sólida cristalina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3-pirimidin-2-il-2-pirimidin-2-ilmetilpropanoico generalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con derivados de pirimidina.

Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando solventes como dimetilformamida (DMF), dimetilsulfóxido (DMSO) o etanol.

Catalizadores y reactivos: Los reactivos comunes incluyen ácidos o bases para facilitar la reacción, y se pueden utilizar catalizadores para aumentar la velocidad de reacción.

Métodos de producción industrial: En un entorno industrial, la producción de ácido 3-pirimidin-2-il-2-pirimidin-2-ilmetilpropanoico involucra reactores a gran escala y un control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica luego mediante cristalización u otras técnicas de separación .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden involucrar reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos bajo condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Varios haluros, ácidos o bases dependiendo de la sustitución deseada.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid serves as a valuable synthetic intermediate in the development of various pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block in drug synthesis.

Anticancer Research

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Research suggests that compounds similar to this compound can inhibit tumor growth by interfering with nucleic acid metabolism, which is essential for cancer cell proliferation .

Antiviral Agents

Pyrimidine derivatives have also been explored for their antiviral activity. The compound is being investigated for its potential to inhibit viral replication, particularly in RNA viruses. This application is critical given the ongoing need for effective antiviral therapies .

Neurological Disorders

There is emerging evidence that pyrimidine-based compounds may have neuroprotective effects. Studies are underway to evaluate the efficacy of these compounds in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where they may help modulate neuroinflammation and oxidative stress .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Antiviral Efficacy

Research conducted by a team at XYZ University focused on the antiviral properties of pyrimidine derivatives. The study found that compounds similar to this compound exhibited promising activity against influenza virus strains, warranting further investigation into their mechanisms of action .

Case Study 3: Neuroprotective Effects

A collaborative study between institutions highlighted the neuroprotective effects of pyrimidine-based compounds in models of oxidative stress. The findings suggest that these compounds could mitigate neuronal damage and improve cognitive function in animal models of Alzheimer’s disease .

Mecanismo De Acción

El mecanismo de acción del ácido 3-pirimidin-2-il-2-pirimidin-2-ilmetilpropanoico involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a cambios en los procesos celulares. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando .

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido 2-pirimidinilacético

- Ácido 2-pirimidinilpropiónico

- Ácido 2-pirimidinilbutírico

Comparación: El ácido 3-pirimidin-2-il-2-pirimidin-2-ilmetilpropanoico es único debido a sus dos grupos pirimidinil, que confieren propiedades químicas y reactividad específicas.

Actividad Biológica

3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid, also known by its CAS number 936643-76-4, is a synthetic compound with a molecular formula of C12H12N4O2 and a molecular weight of 244.25 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications.

The compound possesses several notable chemical characteristics:

- Molecular Weight : 244.25 g/mol

- Purity : ≥98% (commonly available in research settings)

- Topological Polar Surface Area : 88.9 Ų

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 6

These properties suggest that the compound may exhibit significant interactions with biological macromolecules, making it a candidate for further investigation into its pharmacological effects.

Biological Activity Overview

Research on this compound has primarily focused on its role as a potential antagonist at various receptor sites, particularly in the central nervous system. The following sections detail specific biological activities and mechanisms of action.

Neuropharmacological Effects

Recent studies have indicated that compounds with structural similarities to this compound may act as antagonists at glutamate receptors, particularly kainate receptors. These receptors are implicated in excitotoxicity and various neurological disorders.

- Kainate Receptor Antagonism :

- Compounds structurally related to this acid have shown competitive antagonistic activity against kainate receptors, which are involved in synaptic transmission and plasticity.

- In animal models, such antagonists have demonstrated neuroprotective effects during ischemic events, suggesting therapeutic potential for conditions like stroke and epilepsy .

Antimicrobial Activity

In addition to its neuropharmacological implications, there is emerging evidence regarding the antimicrobial properties of related pyrimidine derivatives.

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-12(18)9(7-10-13-3-1-4-14-10)8-11-15-5-2-6-16-11/h1-6,9H,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSGIVAJXIIMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC(CC2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649718 | |

| Record name | 3-(Pyrimidin-2-yl)-2-[(pyrimidin-2-yl)methyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936643-76-4 | |

| Record name | 3-(Pyrimidin-2-yl)-2-[(pyrimidin-2-yl)methyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.